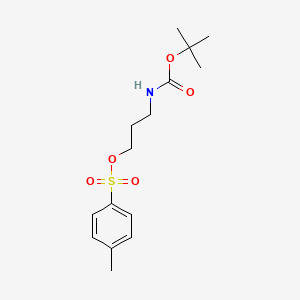
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
概要
説明
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
化学反応の分析
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as azides, leading to the formation of azido derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium azide for substitution reactions, trifluoroacetic acid for deprotection, and lithium aluminum hydride for reduction . The major products formed from these reactions include azido derivatives, free amines, and alcohols .
科学的研究の応用
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is widely used in scientific research:
Chemistry: It serves as a protecting group for amines in multi-step organic synthesis.
Biology: The compound is used in the synthesis of peptide and protein analogs.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
類似化合物との比較
Similar compounds include:
3-[(tert-Butoxycarbonyl)amino]propyl bromide: Used as an alkylating reagent.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis.
特性
CAS番号 |
80909-96-2 |
|---|---|
分子式 |
C15H23NO5S |
分子量 |
329.4 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChIキー |
KLKKIENVIGQBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














